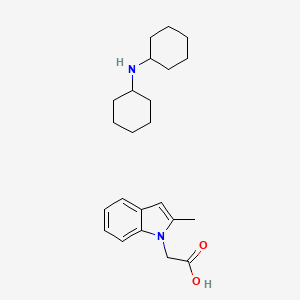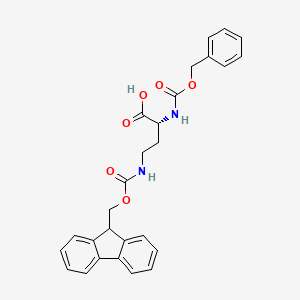
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a lysine residue protected by a fluorenylmethyloxycarbonyl group, a threonine residue modified with a pseudoproline and a methylproline, and a carboxyl group at the C-terminus. This structure provides stability and specificity, making it valuable in peptide synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The lysine residue is protected with a fluorenylmethyloxycarbonyl group to prevent unwanted reactions during peptide elongation.
Boc Protection: The lysine side chain is protected with a tert-butoxycarbonyl group.
Pseudoproline Formation: The threonine residue is modified to form a pseudoproline, enhancing the solubility and folding properties of the peptide.
Methylproline Addition: A methylproline residue is incorporated to improve the peptide’s stability and resistance to enzymatic degradation.
Industrial Production Methods
Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves multiple cycles of deprotection, coupling, and washing steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc and Boc protecting groups under basic conditions (e.g., piperidine for Fmoc and trifluoroacetic acid for Boc).
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the threonine and lysine residues.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; trifluoroacetic acid (95% in water) for Boc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The primary products formed from these reactions are the deprotected peptide, extended peptide chains, and modified peptides with oxidized or reduced residues.
Scientific Research Applications
Chemistry
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is used in the synthesis of complex peptides and proteins. Its stability and specificity make it ideal for studying peptide folding, structure-activity relationships, and protein-protein interactions.
Biology
In biological research, this compound is employed to create peptide-based probes and inhibitors. It helps in understanding cellular processes, enzyme functions, and receptor-ligand interactions.
Medicine
The compound is valuable in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it suitable for developing drugs with improved bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound’s structure allows it to bind selectively to these targets, modulating their activity and function. The pseudoproline and methylproline modifications enhance the peptide’s stability and resistance to degradation, ensuring its prolonged activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH: Similar structure but with a serine residue instead of threonine.
Fmoc-Lys(Boc)-Ala(Psime,Mepro)-OH: Contains an alanine residue instead of threonine.
Fmoc-Lys(Boc)-Val(Psime,Mepro)-OH: Features a valine residue in place of threonine.
Uniqueness
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is unique due to the presence of threonine, which provides additional hydroxyl functionality. This hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in peptide synthesis and biological applications.
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-PHXCCWLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)



